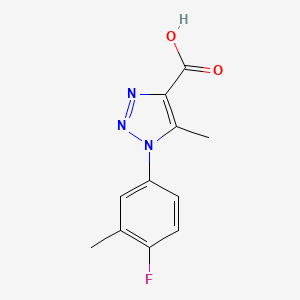

1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Übersicht

Beschreibung

This compound is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds. The triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. It is substituted with a 4-fluoro-3-methylphenyl group and a carboxylic acid group.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4-fluoro-3-methylphenyl derivative with a 5-methyl-1H-1,2,3-triazole derivative. The exact method would depend on the specific reagents and conditions used.Molecular Structure Analysis

The molecular structure of this compound would consist of a 1H-1,2,3-triazole ring substituted with a 4-fluoro-3-methylphenyl group and a carboxylic acid group. The presence of the fluorine atom and the carboxylic acid group could significantly affect the compound’s chemical properties and reactivity.Chemical Reactions Analysis

As a derivative of 1H-1,2,3-triazole, this compound could potentially participate in various chemical reactions. The presence of the carboxylic acid group could allow for reactions involving the formation or cleavage of C-O bonds, while the fluorine atom could potentially be replaced by other groups in nucleophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and electronegativity, while the carboxylic acid group could allow for hydrogen bonding and could affect the compound’s solubility in different solvents.Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Application Prospects

Researchers have developed strategies for synthesizing novel 2-aryl-1,2,3-triazol-4-carboxylic acids (ATAs), derivatives similar in structure to 1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. These ATAs exhibit bright blue fluorescence, excellent quantum yields, and large Stokes shifts. Their photophysical properties are extra sensitive to structural changes and the microenvironment, showing potential applications as sensors for monitoring and controlling pH due to their reversible behavior between acid and alkaline pH values and low toxicity, indicating their utility in real-time biological research (Safronov et al., 2020).

Synthesis Techniques and Chemical Interactions

A study on the synthesis and characterization of biologically active 1,2,4-triazole derivatives, including a fluoro derivative, highlighted the presence of intermolecular interactions such as lp⋯π, crucial for understanding the chemical behavior of these compounds. This research demonstrates the versatility of triazole derivatives in synthesis and their potential applications in developing new materials and chemicals (Shukla et al., 2014).

Fluorescence and Sensing Applications

The development of highly fluorescent dyes containing the pyrazolylpyrene (Pyrazoolympicene) chromophore, related to the structural family of triazoles, showcases the potential of these compounds in fluorescence-based applications. The dyes exhibit bright fluorescence and weak bases, indicating their relevance in sensing applications within strongly acidic fluorophore environments (Wrona-Piotrowicz et al., 2022).

Safety And Hazards

Without specific information, it’s difficult to provide details about the safety and hazards of this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.

Zukünftige Richtungen

The study of 1H-1,2,3-triazole derivatives is a vibrant field due to their wide range of biological activities. Future research could involve studying the biological activity of this compound, synthesizing analogs, and investigating their potential applications.

Please note that this is a general analysis based on the structure of the compound and similar compounds. For a detailed and accurate analysis, specific studies and experimental data are needed. Always follow standard safety procedures when handling chemicals.

Eigenschaften

IUPAC Name |

1-(4-fluoro-3-methylphenyl)-5-methyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O2/c1-6-5-8(3-4-9(6)12)15-7(2)10(11(16)17)13-14-15/h3-5H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNSMTNFEQHLHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(1,3-Benzodioxol-5-yloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1524854.png)

![Tert-butyl 4-[(dimethylcarbamoyl)methyl]piperidine-1-carboxylate](/img/structure/B1524855.png)